molecular formula C14H14N4 B6231336 N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 2703778-86-1

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B6231336
CAS RN: 2703778-86-1
M. Wt: 238.3
InChI Key:
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Description

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (N-BMP) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-BMP has been studied extensively in the past few decades and has emerged as a promising target for drug development due to its unique properties. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound to study the effects of substituents on the reactivity of aromatic compounds. This compound has also been used to study the interactions between aromatic molecules and proteins, as well as the effects of different substituents on the biological activity of drugs. Additionally, this compound has been used to study the mechanisms of drug action and the effects of drugs on biochemical pathways.

Mechanism of Action

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is known to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes. It is believed that this compound binds to the active site of these enzymes and inhibits their activity. In addition, this compound can also interact with other proteins and enzymes, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to modulate the activity of signal transduction pathways, which can affect a variety of biological processes. Furthermore, this compound has been shown to interact with proteins involved in cell growth and development, and has been shown to have anti-tumor activity in some studies.

Advantages and Limitations for Lab Experiments

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a relatively stable compound and is easy to synthesize, making it an ideal target for laboratory experiments. Additionally, this compound has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology, making it a versatile compound for laboratory experiments. The main limitation of this compound is that it is a relatively small molecule, which can limit the range of experiments that can be performed.

Future Directions

Future research on N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine could focus on exploring its potential as a therapeutic agent. Additionally, further research could be conducted to explore the mechanisms of action of this compound and its effects on biochemical pathways. Furthermore, further research could be conducted to explore the potential of this compound as a drug target, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of cytochrome P450 enzymes, as well as its potential as a modulator of signal transduction pathways. Finally, further research could be conducted to explore the potential of this compound as an anti-tumor agent.

Synthesis Methods

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be synthesized through a variety of methods. The most common method is the N-benzylation of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in acetonitrile at room temperature in an inert atmosphere. Other methods for the synthesis of this compound include the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with benzyl chloride in the presence of a base, and the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with benzyl iodide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with benzyl chloride in the presence of a base to form N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.", "Starting Materials": [ "3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine", "benzyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine to a reaction flask", "Add benzyl chloride to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2703778-86-1

Molecular Formula

C14H14N4

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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